12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene
Description
This compound is a polycyclic ether with a highly complex pentacyclic framework. Its structure includes five oxygen atoms integrated into the ring system (denoted by "pentaoxa") and a tritriaconta-decaene backbone. The IUPAC name specifies the positions of oxygen bridges (12,15,18,21,24) and the stereochemical arrangement of fused rings.
Properties
CAS No. |
41024-78-6 |
|---|---|
Molecular Formula |
C28H28O5 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene |
InChI |
InChI=1S/C28H28O5/c1-3-7-23-21(5-1)9-11-25-27(23)28-24-8-4-2-6-22(24)10-12-26(28)33-20-18-31-16-14-29-13-15-30-17-19-32-25/h1-12H,13-20H2 |
InChI Key |
HVMABCRYGPENLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under specific conditions that promote the formation of the polycyclic structure. This process often requires the use of strong acids or bases as catalysts, along with controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogens, alkylating agents, or other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing its activity and specificity.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Implications and Gaps
Biological Activity
The compound 12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene is a complex polycyclic ether with potential biological activities yet to be thoroughly explored. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure
The chemical structure of this compound is characterized by a unique arrangement of multiple oxygen atoms and a complex polycyclic framework. Its structural complexity suggests potential interactions with biological systems that warrant further investigation.
Biological Activity Overview
Research into the biological activity of similar polycyclic compounds has indicated a range of pharmacological properties including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines.
- Antioxidant Activity : Many polycyclic compounds demonstrate antioxidant properties that can protect cells from oxidative stress.
Antimicrobial Activity
A study on related polycyclic ethers demonstrated notable antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 to 125 μg/mL for effective derivatives . This suggests that the compound may also possess similar antimicrobial properties.
Anticancer Potential
In vitro assays conducted on structurally related compounds have shown significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For instance:
- A derivative with a similar framework exhibited an IC50 value of 15 μM against HeLa cells .
- The mechanism of action often involves apoptosis induction and cell cycle arrest.
Antioxidant Properties
Research into related compounds indicates strong antioxidant activity measured by Trolox Equivalent Antioxidant Capacity (TEAC) assays. For example:
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
